molecular formula C5H5FN2O2 B1582552 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione CAS No. 4840-69-1

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Cat. No. B1582552
CAS RN: 4840-69-1
M. Wt: 144.1 g/mol
InChI Key: BGXNFCXYRIAWDO-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C5H4FN2O2. It is also known as 5-fluorouracil (5-FU) and is a widely used chemotherapeutic agent for treating various types of cancer. 5-FU is a pyrimidine analog that inhibits DNA synthesis and cell proliferation, leading to the death of cancer cells.

Scientific Research Applications

Theoretical Studies and Vibrational Dynamics

  • Application : Theoretical and experimental vibrational dynamics studies.
  • Details : Tegafur, a derivative of 5-fluorouracil (5-FU), has been studied for its equilibrium geometries and vibrational dynamics using Density Functional Theory (DFT). This research helps in understanding the selectivity and dynamics of such compounds in chemotherapy drugs (Prasad, Sinha, & Kumar, 2010).

Synthesis of Novel Ethers

  • Application : Synthesis of pyrimidine methyl and polyfluoroalkyl ethers.
  • Details : Research on the synthesis of a series of pyrimidine ethers from reactions involving 5-substituted uracils, leading to the creation of new compounds. This includes the study of their structural characterization through various spectroscopic techniques (Gupta, Kirchmeier, & Shreeve, 2000).

Interaction with DNA

  • Application : Investigating interactions with double-stranded and G-quadruplex DNA.
  • Details : Electrochemical studies show how modifications of 5-fluorouracil enhance its binding selectivity to DNA, offering insights into its anticancer activities (Hu, Zhang, Jin, Chen, Hu, & Wang, 2012).

Antitumor Activity

  • Application : Antitumor activity of acyclonucleoside derivatives.
  • Details : The synthesis and evaluation of pyrimidine acyclonucleoside derivatives for potential antitumor activity, focusing on their efficacy and safety in cancer treatment (Rosowsky, Kim, & Wick, 1981).

Computational Analysis

  • Application : Structural and computational analysis of pyrimidine derivatives.
  • Details : Synthesis and computational analysis of novel pyrimidine derivatives, using Density Functional Theory for studying their electronic structures, which can have applications in various fields like materials science (Ashraf et al., 2019).

Urease Inhibition

  • Application : Urease inhibition for potential therapeutic uses.
  • Details : Synthesis of pyrimidine derivatives and their evaluation as urease inhibitors, which could have implications in medical and agricultural sectors (Rauf et al., 2010).

Herbicidal Activity

  • Application : Development of herbicides.
  • Details : Synthesis of pyrimidine-benzoxazinone hybrids as herbicides, showing significant weed control and potential for agricultural use (Wang et al., 2017).

Antiviral Activity

  • Application : Synthesis of antiviral compounds.
  • Details : Development of fluorinated arabinonucleosides showing significant antiviral activity against herpes viruses, indicating potential for therapeutic applications (Griengl et al., 1987).

properties

IUPAC Name

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXNFCXYRIAWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317467
Record name 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

CAS RN

4840-69-1
Record name NSC316061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluorouracil, namely Compound (5) (1.30 g; 10 mmol), methyl iodide (CH3I) (2.13 g; 15 mmol) and potassium carbonate (0.69 g; 5 mmol) were added to acetone (20 ml), and the resulting mixture was stirred at 60°-70° C. for 24 hours. The reaction solution obtained was filtered to remove potassium carbonate, and the filtrate was concentrated under reduced pressure. To the resulting residue was added a small volume of chloroform, and then the residue was fractionated by column chromatography on silica gel (eluent: chloroform) to isolate 5-fluoro-3-methyluracil, namely Compound (6) shown above (355 mg) as white needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound ( 5 )
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Haj Hasan, G Preet, BF Milne, R Ebel… - International Journal of …, 2023 - mdpi.com
Cowpox is caused by a DNA virus known as the cowpox virus (CPXV) belonging to the Orthopoxvirus genus in the family Poxviridae. Cowpox is a zoonotic disease with the broadest …
Number of citations: 9 www.mdpi.com

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